molecular formula C8H12N2 B085413 2,6-Diethylpyrazine CAS No. 13067-27-1

2,6-Diethylpyrazine

Cat. No. B085413
CAS RN: 13067-27-1
M. Wt: 136.19 g/mol
InChI Key: QDWOWLUANUBTGE-UHFFFAOYSA-N
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Description

2,6-Diethylpyrazine is a chemical compound with the molecular formula C8H12N2 . It is a derivative of pyrazine, a class of compounds that occur almost ubiquitously in nature .


Molecular Structure Analysis

The molecular structure of 2,6-Diethylpyrazine consists of a pyrazine ring with two ethyl groups attached at the 2 and 6 positions . The molecular weight is 136.194 Da .


Physical And Chemical Properties Analysis

2,6-Diethylpyrazine has a density of 1.0±0.1 g/cm3, a boiling point of 189.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It also has a molar refractivity of 41.5±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 141.5±3.0 cm3 .

Safety and Hazards

2,6-Diethylpyrazine is classified as a flammable solid and is harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include keeping away from heat and sparks, avoiding breathing dust, and wearing protective clothing .

properties

IUPAC Name

2,6-diethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-3-7-5-9-6-8(4-2)10-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWOWLUANUBTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156670
Record name Pyrazine, 2,6-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diethylpyrazine

CAS RN

13067-27-1
Record name 2,6-Diethylpyrazine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diethylpyrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2,6-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazine, 2,6-diethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DIETHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2,6-Diethylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036809
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2,6-diethylpyrazine and where is it found?

A1: 2,6-Diethylpyrazine is an alkylpyrazine, a class of organic compounds known for their potent aroma properties. It is found naturally in various food sources and contributes to their characteristic flavor profiles. For instance, it is a significant contributor to the roasted aroma of sun-dried raisins [] and is also found in cooked rice, beef-like process flavors from extruded soybean protein [], and sesame seed oil []. Notably, it has been identified in tobacco smoke [].

Q2: How does roasting affect the levels of 2,6-diethylpyrazine in red pepper seed oil?

A2: Roasting red pepper seeds significantly increases the concentration of 2,6-diethylpyrazine in the extracted oil []. This increase is directly proportional to the roasting time, indicating a heat-induced formation or release of this compound.

Q3: What sensory characteristics does 2,6-diethylpyrazine impart?

A3: 2,6-Diethylpyrazine possesses a potent aroma often described as "roasty" [, ]. In potato chips, it plays a role in the overall aroma profile, although 3-methylmercaptopropanal (methional) is considered a more dominant contributor [].

Q4: How is 2,6-diethylpyrazine formed in food?

A4: While the exact formation pathways can be complex, 2,6-diethylpyrazine is often generated through the Maillard reaction []. This reaction occurs between amino acids and reducing sugars under heat, leading to a cascade of chemical transformations that produce a variety of flavor and aroma compounds, including pyrazines.

Q5: Are there any other pyrazines found alongside 2,6-diethylpyrazine in food?

A5: Yes, various alkylpyrazines often co-occur with 2,6-diethylpyrazine. For example, in roasted red pepper seed oil, thirteen alkylpyrazines were identified, including 2,5-dimethylpyrazine, 2-ethyl-6-methylpyrazine, and trimethylpyrazine []. The specific profile of pyrazines contributes to the unique aroma of different foods.

Q6: Can 2,6-diethylpyrazine be synthesized?

A6: While it occurs naturally, 2,6-diethylpyrazine can also be synthesized. One method involves the thermal rearrangement of perfluoroalkylpyridazines under controlled conditions [].

Q7: Is 2,6-diethylpyrazine used in any applications beyond food?

A7: The provided research focuses on its role as a flavor and aroma compound. Further research is needed to explore potential applications in other fields.

Q8: How can the levels of 2,6-diethylpyrazine be analyzed in food products?

A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a commonly employed technique to identify and quantify 2,6-diethylpyrazine in complex mixtures like food extracts [, , , , ]. This technique allows for the separation and detection of individual volatile compounds.

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